molecular formula C11H11NO4 B093066 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran CAS No. 15868-62-9

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran

Cat. No.: B093066
CAS No.: 15868-62-9
M. Wt: 221.21 g/mol
InChI Key: TYJRNAWRIUWZFW-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of methoxy, dimethyl, and nitro substituents on the benzofuran core.

Preparation Methods

The synthesis of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency .

Chemical Reactions Analysis

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can participate in redox reactions, affecting cellular processes. The methoxy and dimethyl groups can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar compounds to 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran include other benzofuran derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of substituents, which can confer unique biological activities and chemical properties .

Properties

IUPAC Name

7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-6-7(2)16-11-9(15-3)5-4-8(10(6)11)12(13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJRNAWRIUWZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C=CC(=C12)[N+](=O)[O-])OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363253
Record name 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15868-62-9
Record name 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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